molecular formula C20H27NO3 B12317152 (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene

Cat. No.: B12317152
M. Wt: 329.4 g/mol
InChI Key: VFNBFPRWBICVGZ-UHFFFAOYSA-N
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Description

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of methoxy groups and the azatetracyclic framework. Common reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,4R,5R,7S,8R,11S,14R,17S)-14-Hydroperoxy-5,8,11-trimethyl-15-methylene-10,18-dioxatetracyclo[9.7.0.0{2,7}.0{3,17}]octadec-4-yl acetate
  • (1S,10S,11S,14R,15R,17S)-5,17-bis(acetyloxy)-14-ethynyl-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-yl acetate

Uniqueness

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0{1,14}.0{2,7}]octadeca-2,4,6,14-tetraene is unique due to its specific tetracyclic structure and the presence of methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBFPRWBICVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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